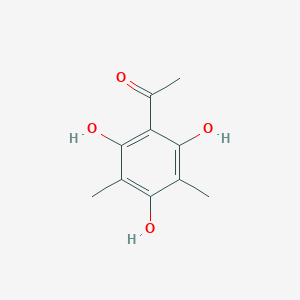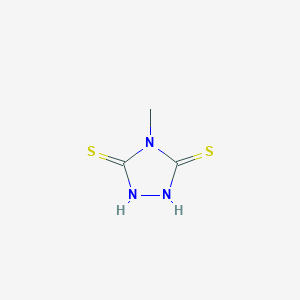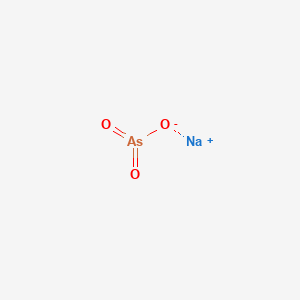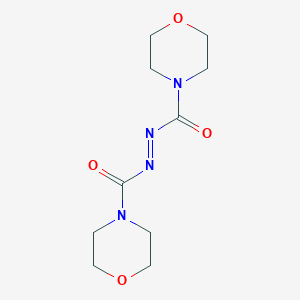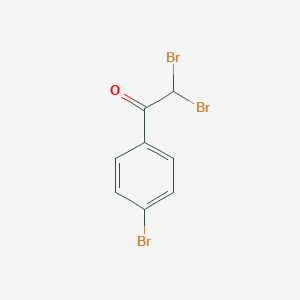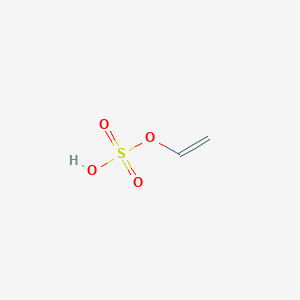
Vinyl hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinyl hydrogen sulphate (VHS) is a chemical compound that is widely used in scientific research due to its unique properties. It is an organic compound with the molecular formula C2H3O4S and is commonly used as a reagent in various chemical reactions. VHS is a highly reactive compound and can be synthesized using various methods.
Mecanismo De Acción
Vinyl hydrogen sulphate is a highly reactive compound that can react with various functional groups, including alcohols, amines, and thiols. The mechanism of action of Vinyl hydrogen sulphate involves the addition of the Vinyl hydrogen sulphate molecule to the functional group of the substrate, resulting in the formation of a stable intermediate. The intermediate can then undergo further reactions, leading to the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
Vinyl hydrogen sulphate is a highly reactive compound that can cause damage to biological systems. It is toxic to cells and can cause oxidative stress, DNA damage, and cell death. Vinyl hydrogen sulphate can also cause damage to the liver and kidneys, leading to organ dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Vinyl hydrogen sulphate in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its versatility, which allows for its use in a wide range of chemical reactions. The limitations of using Vinyl hydrogen sulphate in lab experiments include its toxicity, which can cause damage to biological systems, and its instability, which can lead to the formation of unwanted byproducts.
Direcciones Futuras
For the use of Vinyl hydrogen sulphate in scientific research include the development of new synthesis methods that are more efficient and environmentally friendly. The use of Vinyl hydrogen sulphate in the synthesis of new polymers and pharmaceuticals is also an area of active research. Additionally, the development of new methods for the detoxification of Vinyl hydrogen sulphate and other reactive compounds is an area of active research.
Métodos De Síntesis
Vinyl hydrogen sulphate can be synthesized using different methods, including the reaction of vinyl alcohol with sulphuric acid or the reaction of vinyl chloride with sulphur trioxide. The most common method of synthesizing Vinyl hydrogen sulphate is the reaction of acetic anhydride with sulphuric acid. The reaction yields Vinyl hydrogen sulphate and acetic acid as byproducts.
Aplicaciones Científicas De Investigación
Vinyl hydrogen sulphate is widely used in scientific research due to its unique properties. It is used as a reagent in various chemical reactions, including the synthesis of polymers, pharmaceuticals, and agrochemicals. Vinyl hydrogen sulphate is also used in the production of various chemicals, including vinyl sulphate, ethylene oxide, and vinyl ether.
Propiedades
Número CAS |
13401-80-4 |
|---|---|
Nombre del producto |
Vinyl hydrogen sulphate |
Fórmula molecular |
C2H4O4S |
Peso molecular |
124.12 g/mol |
Nombre IUPAC |
ethenyl hydrogen sulfate |
InChI |
InChI=1S/C2H4O4S/c1-2-6-7(3,4)5/h2H,1H2,(H,3,4,5) |
Clave InChI |
VEWLDLAARDMXSB-UHFFFAOYSA-N |
SMILES |
C=COS(=O)(=O)O |
SMILES canónico |
C=COS(=O)(=O)O |
Otros números CAS |
13401-80-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



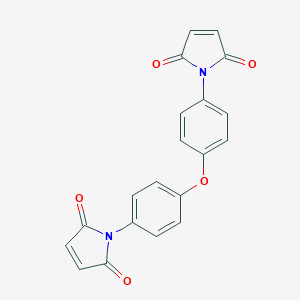
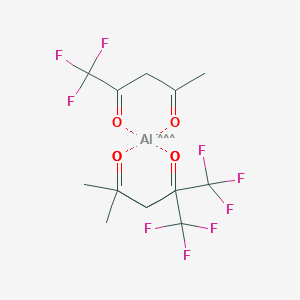
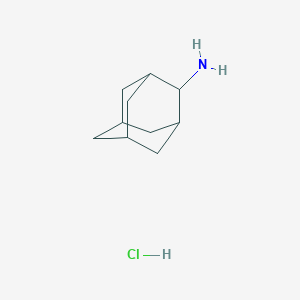
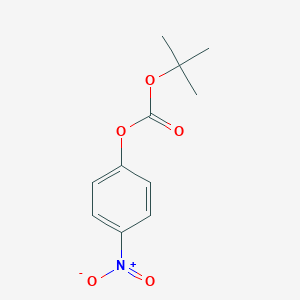
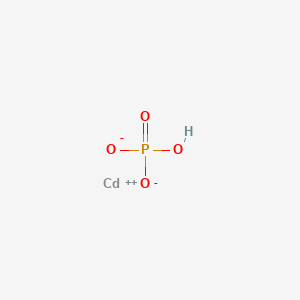
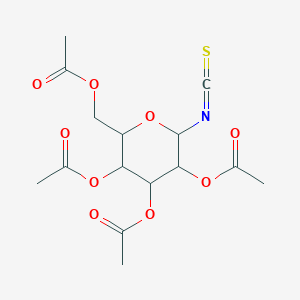

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)

